molecular formula C14H13F4N3O2S B033160 Flufenacet CAS No. 142459-58-3

Flufenacet

Cat. No.: B033160
CAS No.: 142459-58-3
M. Wt: 363.33 g/mol
InChI Key: IANUJLZYFUDJIH-UHFFFAOYSA-N
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Description

Flufenacet is a selective herbicide widely used in agriculture to control grasses and some broad-leaved weeds. It is commonly applied pre-emergence or early post-emergence to crops such as corn, soybeans, winter wheat, and potatoes. This compound is known for its ability to inhibit cell division and growth in target plants, making it an effective tool for weed management .

Mechanism of Action

Target of Action

Flufenacet is a selective herbicide . Its primary targets are certain annual grasses including black-grass, and broad-leaved weeds including velvet leaf, morning glory, and common cocklebur .

Mode of Action

This compound operates by inhibiting the synthesis of very-long-chain fatty acids . This inhibition disrupts the normal functioning of the target weeds, leading to their eventual death .

Biochemical Pathways

This compound’s action involves the biochemical pathway of very-long-chain fatty acid synthesis . It has been observed that this compound degradation is significantly slowed down in certain populations of blackgrass (Alopecurus myosuroides) by the use of the GST inhibitors tridiphane and ethacrynic acid at sublethal rates . This suggests that the glutathione transferase (GST) activity plays a role in the detoxification of this compound .

Pharmacokinetics

Under certain conditions, it may be persistent in soil and water/sediment systems . These properties influence its bioavailability and efficacy in the environment.

Result of Action

The result of this compound’s action is the effective control of target weeds . It disrupts the normal growth and development of these plants, leading to their death . Resistance to this compound due to enhanced gst activity has been described in several blackgrass populations .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. It is persistent in soil and water/sediment systems under certain conditions . Moreover, it has been found to be either moderately or highly toxic to most fauna and flora, with the exception of honeybees where the toxicity is low . Therefore, the environmental context plays a crucial role in determining the effectiveness and impact of this compound.

Biochemical Analysis

Biochemical Properties

Flufenacet is an oxyacetamide herbicide that exhibits systemic properties and meristematic activity . It inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential for a wide range of processes within plants . VLCFAs are involved in cell division and the synthesis of cuticular waxes and suberin .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In the model plant Arabidopsis thaliana, it causes similar symptoms to the fiddlehead mutant . It also affects vascular and hepatopancreatic development in zebrafish . At the cellular level, this compound induces responses including apoptosis, cell cycle modulation, and alterations in the Mapk and Akt signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It has been suggested that resistance to this compound in certain populations of Lolium spp. is due to upregulation of at least one glutathione transferase (GST) with high substrate-specificity to this compound, in combination with a cumulative effect with at least one other GST with lower substrate-specificity to this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the degradation of this compound is slowed down in certain populations with reduced this compound sensitivity . This suggests that this compound may have long-term effects on cellular function in these populations.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on plants provides some insights. For instance, in Italian Ryegrass, different doses of this compound have been shown to significantly reduce root and foliar biomass .

Metabolic Pathways

This compound is involved in the inhibition of the synthesis of VLCFAs This suggests that it interacts with enzymes involved in this metabolic pathway

Transport and Distribution

This compound is a systemic herbicide, suggesting that it is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

Flufenacet can be synthesized through a multi-step process involving the reaction of 2-hydroxy-N-(4-fluoroaniline)-N-(1-methylethyl)acetamide with 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole in the presence of an alkali-containing organic solvent. The reaction is carried out at room temperature, followed by extraction, washing, drying, and concentration to obtain the crude product. The crude product is then refined to achieve high purity .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing environmental impact. The use of readily available raw materials and simple reaction conditions makes the industrial production of this compound efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Flufenacet undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and detoxification in the environment.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically occur with nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various metabolites and degradation products that are less toxic and more environmentally friendly .

Scientific Research Applications

Flufenacet has several scientific research applications, particularly in the fields of agriculture and environmental science. It is used to study herbicide resistance in weeds, the impact of herbicides on non-target organisms, and the environmental fate of herbicides. Additionally, this compound is used in combination with other herbicides to enhance weed control efficacy and manage herbicide resistance .

Comparison with Similar Compounds

Flufenacet is often compared with other herbicides that inhibit the synthesis of very-long-chain fatty acids, such as prosulfocarb and tri-allate. While all these compounds share a similar mode of action, this compound is unique in its high efficacy and selectivity for certain weed species. Other similar compounds include diflufenican and metribuzin, which are often used in combination with this compound to broaden the spectrum of weed control .

List of Similar Compounds

  • Prosulfocarb
  • Tri-allate
  • Diflufenican
  • Metribuzin

Properties

IUPAC Name

N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4N3O2S/c1-8(2)21(10-5-3-9(15)4-6-10)11(22)7-23-13-20-19-12(24-13)14(16,17)18/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANUJLZYFUDJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4N3O2S
Record name Flufenacet
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2032552
Record name Flufenacet
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Molecular Weight

363.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to tan solid; [Merck Index] Light beige powder; [MSDSonline]
Record name Flufenacet
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Boiling Point

Decomposes
Record name FLUFENACET
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Solubility

Solubility in organic solvents (g/L at 20 °C): n-hexane - 8.7; toluene - >200; dichloromethane - >200; 2-propanol - 170; 1-octanol - 88; polyethylene glycol - 74; acetone - >200; dimethylformamide - >200; acetonitrile - >200; dimethylsulfoxide - >200, In water, 56 mg/L (pH 4) at 25 °C; 56 mg/L (pH 7) at 25 °C; 54 mg/L (pH 9) at 25 °C
Record name FLUFENACET
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Density

1.312 g/mL
Record name FLUFENACET
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Vapor Pressure

0.00000067 [mmHg], 6.75X10-7 mm Hg at 20 °C (6.0X10-2 mPa at 20 °C)
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Color/Form

White to tan solid, White solid

CAS No.

142459-58-3
Record name Flufenacet
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Record name Flufenacet
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Record name Acetamide, N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]
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Record name FLUFENACET
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Melting Point

76-79 °C
Record name FLUFENACET
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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